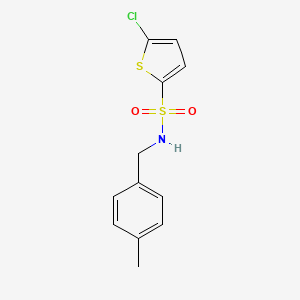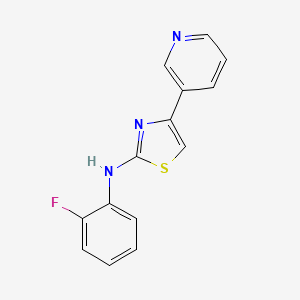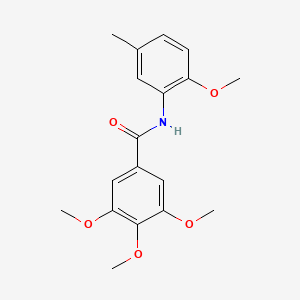![molecular formula C18H19ClN2O3 B5765700 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide](/img/structure/B5765700.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide, also known as ABT-737, is a small molecule inhibitor that is used to target B-cell lymphoma 2 (Bcl-2) family proteins. Bcl-2 family proteins play a key role in regulating the intrinsic pathway of apoptosis, which is a programmed cell death process. ABT-737 has been shown to induce apoptosis in cancer cells that overexpress Bcl-2 family proteins, making it a promising candidate for cancer therapy.
Mecanismo De Acción
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide binds to the hydrophobic groove of Bcl-2 family proteins, preventing their interaction with pro-apoptotic proteins such as Bax and Bak. This leads to the release of cytochrome c from the mitochondria, which triggers the intrinsic pathway of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells that overexpress Bcl-2 family proteins, while sparing normal cells. This selectivity is due to the differential expression of Bcl-2 family proteins in cancer cells versus normal cells. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide for lab experiments include its selectivity for cancer cells that overexpress Bcl-2 family proteins, its ability to induce apoptosis, and its potential for combination therapy. The limitations of this compound include its poor solubility, which can limit its effectiveness in vivo, and the potential for resistance to develop over time.
Direcciones Futuras
For research on N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide include the development of more potent and selective analogues, the optimization of dosing regimens, and the identification of biomarkers that can predict response to therapy. Additionally, the combination of this compound with other targeted therapies or immunotherapies may improve its efficacy in the treatment of cancer.
Métodos De Síntesis
The synthesis of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide involves a multi-step process that includes the preparation of several intermediates. The final step involves the coupling of this compound with a boronic acid derivative. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-methoxybenzamide has been extensively studied in preclinical models of cancer, including leukemia, lymphoma, and solid tumors. In vitro studies have shown that this compound induces apoptosis in cancer cells that overexpress Bcl-2 family proteins, while sparing normal cells. In vivo studies have demonstrated that this compound can inhibit tumor growth and improve survival in animal models of cancer.
Propiedades
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-17-5-3-2-4-14(17)18(22)20-15-12-13(19)6-7-16(15)21-8-10-24-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTLFXJGFAAOAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methoxy-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B5765631.png)
![N-(2-{2-[1-(2,5-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5765638.png)



![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-chlorobenzamide](/img/structure/B5765662.png)
![N-(3-chlorophenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5765668.png)
![2'-{[(3,4-dimethylphenyl)amino]carbonyl}-2-biphenylcarboxylic acid](/img/structure/B5765672.png)

![N-[4-(3-methylbutoxy)benzoyl]glycine](/img/structure/B5765683.png)

![2-methoxy-4-{2-[(2-phenylcyclopropyl)carbonyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5765692.png)
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)